molecular formula C15H18N4O5 B1141357 2-NP-Amoz CAS No. 183193-59-1

2-NP-Amoz

Cat. No.: B1141357
CAS No.: 183193-59-1
M. Wt: 334.33 g/mol
InChI Key: PCYAMVONOKWOLP-SXGWCWSVSA-N
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Mechanism of Action

Target of Action

2-NP-Amoz is a 2-nitrophenyl derivative of AMOZ, which is a metabolite of the antibiotic Furaltadone . The primary target of this compound is protein-bound AMOZ . AMOZ is a metabolite of Furaltadone, an antibiotic used in veterinary medicine . The role of this compound is to detect protein-bound AMOZ .

Mode of Action

This compound interacts with its target, protein-bound AMOZ, by binding to it . This interaction allows for the detection of AMOZ in various samples . The resulting change is the formation of a complex between this compound and protein-bound AMOZ, which can be detected and measured .

Biochemical Pathways

AMOZ is a metabolite of Furaltadone, which is known to inhibit bacterial growth by interfering with DNA synthesis . The downstream effects of this interaction could include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

AMOZ is known to be metabolized in the liver and excreted in the urine . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the detection of protein-bound AMOZ . This allows for the monitoring of Furaltadone use in animals, as AMOZ is a metabolite of this antibiotic . On a molecular level, the binding of this compound to protein-bound AMOZ forms a complex that can be detected and measured .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of this compound . Furthermore, the presence of transport proteins and enzymes in the body can influence the absorption, distribution, metabolism, and excretion of this compound .

Biochemical Analysis

Biochemical Properties

2-NP-AMOZ plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been used as a reference standard in the determination of this compound in aquatic products using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-Amoz involves the reaction of 4-nitro-2-chloroaniline with 3-nitropyridine-1-oxide in the presence of methanol. The reaction mixture is then washed with sodium chloride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-NP-Amoz undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like methanol and dichloromethane are also commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amine derivative .

Properties

CAS No.

183193-59-1

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9-

InChI Key

PCYAMVONOKWOLP-SXGWCWSVSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]

Synonyms

5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone; 

Origin of Product

United States
Customer
Q & A

Q1: What is 2-NP-AMOZ and why is it relevant for food safety?

A1: this compound stands for 2-nitrophenyl-3-amino-5-methylmorpholino-2-oxazolidinone. It's a derivative of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which is a major metabolite of the veterinary antibiotic furaltadone. Furaltadone is banned in many countries due to potential health risks, making the detection of its metabolites crucial for food safety, especially in products like fish and animal tissues [, ].

Q2: What analytical techniques are commonly used to detect this compound in food samples?

A2: Several sensitive techniques have been developed for this compound detection, mainly focusing on immunoassays and chromatography coupled with mass spectrometry. These include:

  • Enzyme-linked immunosorbent assay (ELISA): This method utilizes the specific binding of antibodies to detect and quantify this compound in samples. It has been successfully applied to fish tissue analysis, demonstrating high sensitivity and correlation with commercial test kits [].
  • Fluorescence-linked immunosorbent assay (FLISA): This approach, similar to ELISA, employs fluorescent labels for detection, enabling highly sensitive quantification of this compound in various animal tissues [].
  • Liquid chromatography-mass spectrometry (LC-MS/MS): This gold standard technique separates and identifies molecules based on their mass-to-charge ratio, allowing for precise quantification of this compound in complex matrices like food samples [].

Q3: How sensitive are the current methods for detecting this compound and what are their limitations?

A3: Recent advances in immunoassay development have significantly improved the sensitivity of this compound detection. For instance, a fluorescence-linked immunosorbent assay (FLISA) achieved a limit of detection of 0.09 ng/mL []. Similarly, a competitive ELISA demonstrated a limit of detection of 0.1 μg/kg in fish samples []. While these techniques show promise for high-throughput screening, they might face challenges in selectivity, particularly in complex matrices where other compounds could potentially interfere with the assay.

Q4: Are there any emerging technologies for this compound detection?

A4: Researchers are exploring novel nanomaterial-based approaches for enhanced sensitivity and multiplexing capabilities. One promising strategy employs aggregation-induced emission nanoparticles (AIENPs) as signal labels in a multiplex immunochromatographic assay (mICA) []. This technique allowed for simultaneous detection of this compound and another nitrofuran metabolite, 1-aminohydantoin (AHD), with significantly improved sensitivity compared to traditional gold nanoparticle-based assays.

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